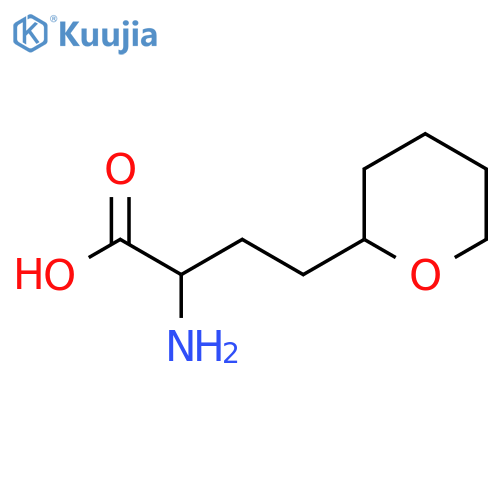Cas no 1995892-56-2 (2-amino-4-(oxan-2-yl)butanoic acid)

1995892-56-2 structure
商品名:2-amino-4-(oxan-2-yl)butanoic acid
2-amino-4-(oxan-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-(oxan-2-yl)butanoic acid
- 1995892-56-2
- EN300-1300095
-
- インチ: 1S/C9H17NO3/c10-8(9(11)12)5-4-7-3-1-2-6-13-7/h7-8H,1-6,10H2,(H,11,12)
- InChIKey: FSMHVTBDVVGZDV-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC1CCC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 187.12084340g/mol
- どういたいしつりょう: 187.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 72.6Ų
2-amino-4-(oxan-2-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300095-50mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 50mg |
$768.0 | 2023-09-30 | ||
| Enamine | EN300-1300095-1.0g |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1300095-100mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 100mg |
$804.0 | 2023-09-30 | ||
| Enamine | EN300-1300095-250mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 250mg |
$840.0 | 2023-09-30 | ||
| Enamine | EN300-1300095-500mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 500mg |
$877.0 | 2023-09-30 | ||
| Enamine | EN300-1300095-1000mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 1000mg |
$914.0 | 2023-09-30 | ||
| Enamine | EN300-1300095-5000mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 5000mg |
$2650.0 | 2023-09-30 | ||
| Enamine | EN300-1300095-10000mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 10000mg |
$3929.0 | 2023-09-30 | ||
| Enamine | EN300-1300095-2500mg |
2-amino-4-(oxan-2-yl)butanoic acid |
1995892-56-2 | 2500mg |
$1791.0 | 2023-09-30 |
2-amino-4-(oxan-2-yl)butanoic acid 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
1995892-56-2 (2-amino-4-(oxan-2-yl)butanoic acid) 関連製品
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
